N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide
Description
N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a synthetic small molecule characterized by a piperidine core substituted with a furan-2-ylmethyl group and a benzenesulfonamide moiety. The benzenesulfonamide is further functionalized with methoxy and dimethyl groups at the 4-, 3-, and 5-positions, respectively. Its molecular formula is inferred as C21H29N2O4S, with a molecular weight of approximately 405.5 g/mol.
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-4-methoxy-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4S/c1-15-11-19(12-16(2)20(15)25-3)27(23,24)21-13-17-6-8-22(9-7-17)14-18-5-4-10-26-18/h4-5,10-12,17,21H,6-9,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGHCXMUDJSJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a synthetic compound with a complex molecular structure that suggests significant pharmacological potential. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Compound Overview
The compound has the following characteristics:
- Molecular Formula : C19H26N2O4S
- Molecular Weight : 362.5 g/mol
- Structural Features : The compound contains a piperidine ring, a furan moiety, and a sulfonamide group, which are often associated with various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with sulfonamide groups often exhibit enzyme inhibition properties. This specific compound may inhibit key enzymes involved in metabolic pathways.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial effects against various strains of bacteria, suggesting potential use as an antimicrobial agent.
- CNS Activity : The presence of the piperidine ring indicates possible central nervous system (CNS) effects, including anxiolytic or analgesic properties.
Research Findings
Recent studies have highlighted the biological activities of related compounds, providing insights into the potential efficacy of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide | Lacks dimethyl groups | Antimicrobial |
| 4-Methoxy-N-(piperidinyl)benzenesulfonamide | Similar piperidine structure | Anticancer |
| 3,5-Dimethyl-N-(pyridinyl)benzenesulfonamide | Contains pyridine instead of furan | CNS activity |
These compounds share structural motifs but differ in functionality and biological effects, emphasizing the unique therapeutic potential of this compound.
Case Studies
- Antibacterial Screening : In studies involving synthesized sulfonamide derivatives, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis. This suggests that this compound may exhibit similar properties due to its sulfonamide group .
- Enzyme Inhibition Studies : Compounds similar to this compound have shown strong inhibitory activity against urease and acetylcholinesterase (AChE). For instance, certain derivatives demonstrated IC50 values significantly lower than standard inhibitors . This indicates potential for developing new therapeutics targeting these enzymes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several pharmacologically relevant molecules, including piperidine derivatives, sulfonamides, and furan-containing analogs. Below is a detailed comparison based on substituents, molecular properties, and reported activities (where available).
Table 1: Comparative Analysis of Structural and Functional Features
Key Structural Differences and Implications
Piperidine Substitution :
- The target compound features a furan-2-ylmethyl group on the piperidine nitrogen, distinct from the phenethyl or methylphenethyl groups in fentanyl analogs . The furan moiety may enhance electron-rich interactions compared to purely aromatic substituents.
- In contrast, goxalapladib incorporates a methoxyethyl group on the piperidine, increasing hydrophilicity .
Sulfonamide vs. Carboxamide: The benzenesulfonamide group in the target compound differs from the carboxamide in N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide .
Aromatic Substitution Patterns :
- The 4-methoxy-3,5-dimethylbenzene substituent in the target compound introduces steric hindrance and lipophilicity, contrasting with the trifluoromethyl-biphenyl group in goxalapladib, which is bulkier and more electronegative .
Research Findings and Limitations
- Synthetic Feasibility : The compound’s moderate molecular weight (~405.5 g/mol) aligns with Lipinski’s rules, suggesting oral bioavailability, unlike higher-weight compounds like goxalapladib (718.8 g/mol) .
- Lack of Activity Data: No direct pharmacological data are available for the target compound, necessitating in vitro/in vivo studies to validate hypotheses.
- Structural Novelty: The combination of furan-2-ylmethyl and dimethylbenzenesulfonamide is unique among compared analogs, offering a template for further derivatization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
